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molecular formula C7H7BrN2O3 B172474 2-Bromo-6-methoxy-4-nitroaniline CAS No. 16618-66-9

2-Bromo-6-methoxy-4-nitroaniline

Cat. No. B172474
M. Wt: 247.05 g/mol
InChI Key: QYLWEPIKPMUYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08791267B2

Procedure details

Into a 2 L round bottom flask with a stir bar was added 2-methoxy-4-nitro-phenylamine (50.0 g, 297.4 mmol), CH3CN (1 L), and NBS (53.5 g, 297.4 mmol). The reaction was stirred at room temperature for 2 hours while protected from light. The reaction was concentrated and then 500 mL water was added. The product was extracted with ethyl acetate and concentrated. The solid which precipitated from the aqueous washes was combined with the solid which resulted from the organic concentration to give I-229 (59.6 g) which was used without further purification.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
53.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[NH2:12].C1C(=O)N([Br:20])C(=O)C1>CC#N>[Br:20][C:5]1[CH:6]=[C:7]([N+:9]([O-:11])=[O:10])[CH:8]=[C:3]([O:2][CH3:1])[C:4]=1[NH2:12]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])N
Name
Quantity
53.5 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
1 L
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 hours while protected from light
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
ADDITION
Type
ADDITION
Details
500 mL water was added
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid which precipitated from the aqueous washes
CUSTOM
Type
CUSTOM
Details
resulted from the organic concentration
CUSTOM
Type
CUSTOM
Details
to give I-229 (59.6 g) which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=C(C(=CC(=C1)[N+](=O)[O-])OC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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